molecular formula C17H23NO3 B1337443 Tert-butyl 4-benzoylpiperidine-1-carboxylate CAS No. 193217-39-9

Tert-butyl 4-benzoylpiperidine-1-carboxylate

Cat. No. B1337443
M. Wt: 289.4 g/mol
InChI Key: ITLCXSHKUNNAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-benzoylpiperidine-1-carboxylate is a chemical compound that is part of a broader class of organic molecules known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are important in medicinal chemistry due to their presence in many biologically active molecules.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in several studies. For instance, an enantioselective synthesis involving iodolactamization as a key step was used to produce a highly functionalized tert-butyl piperidine derivative, which is an intermediate for CCR2 antagonists . Another study reported the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which was used as a chiral auxiliary in dipeptide synthesis . Additionally, the synthesis of 1-tert-butyl-4-chloropiperidine was achieved through the reaction of a dimethyliminium salt with methylmagnesium chloride . These methods highlight the versatility of synthetic approaches in creating piperidine derivatives with tert-butyl groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often determined using X-ray crystallography. For example, the structure of 1,4-dipiperazino benzenes was elucidated to mimic the side-chain functionalities of peptidic alpha-helices . The crystal structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate revealed a porous three-dimensional network with hydrophobic channels . These structural analyses are crucial for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that modify their structure and function. The synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates involved a selective reaction with L-selectride, followed by the Mitsunobu reaction to afford trans isomers . Another study described the allylation of tert-butyl 4-oxopiperidine-1-carboxylate to produce alkenyl derivatives . These reactions demonstrate the chemical reactivity of piperidine derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can introduce steric hindrance, affecting reactivity and solubility . The intermolecular hydrogen bonding observed in the crystal structure of certain derivatives can impact their melting points and solubility . Additionally, the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate derivatives showcased the importance of intramolecular hydrogen bonding in stabilizing the molecular structure .

Scientific Research Applications

Synthesis of Protein Tyrosine Kinase Inhibitors

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, has been highlighted as a crucial intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound involves several steps starting from 4-methylpyridinium, showcasing the compound's pivotal role in developing potential therapeutic agents (Chen Xin-zhi, 2011).

Stereoselective Syntheses for Chemical Diversity

Research into stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives demonstrates the compound's versatility in creating a wide range of chemical entities. Such compounds have applications in synthesizing cis and trans isomers, contributing to diverse chemical libraries for further research and development (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).

Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for small molecule anticancer drugs. A high-yield synthesis method for this compound has been developed, emphasizing its role in the pharmaceutical industry for creating effective cancer therapies (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Piperidine Derivatives as Synthons

The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents affords promising synthons for the preparation of diverse piperidine derivatives. This showcases the compound's role in synthesizing a broad spectrum of molecules with potential biological activity (A. I. Moskalenko, V. Boev, 2014).

Corrosion Inhibition

A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has been studied for its anticorrosive activity on carbon steel in acidic environments. Electrochemical and surface characterization studies reveal its effective protection of metal surfaces, highlighting its potential application in industrial corrosion prevention (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, D. Rashmi, 2021).

Safety And Hazards

The compound is considered hazardous and has associated safety warnings. It has the hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Proper safety measures should be taken while handling this compound, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl 4-benzoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLCXSHKUNNAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445504
Record name Tert-butyl 4-benzoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-benzoylpiperidine-1-carboxylate

CAS RN

193217-39-9
Record name Tert-butyl 4-benzoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (8.0 g, 29.4 mmol) in THF (25 mL) was added PhMgCl (8.0 g, 58.8 mmol) dropwise at 0° C. After stirring at rt for 2 h, the reaction was quenched with ammonium chloride solution and extracted with ethyl acetate, dried over anhydrous sodium sulfate and concentrated under vacuum to afford tert-butyl 4-benzoylpiperidine-1-carboxylate (5 g, 59% yield) as a pale yellow solid which was used directly in the next step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.